molecular formula C20H24N2O2 B5155473 N-1,3-benzodioxol-5-yl-1-(2-phenylethyl)-4-piperidinamine

N-1,3-benzodioxol-5-yl-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B5155473
M. Wt: 324.4 g/mol
InChI Key: XCIYXRYZYVWZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(2-phenylethyl)-4-piperidinamine, commonly known as 2C-B, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin and has since gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, in recent years, 2C-B has also gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2C-B is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the levels of serotonin in the brain, which is associated with the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
2C-B has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual and auditory hallucinations. Additionally, 2C-B has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its euphoric effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-B in lab experiments is its relatively low risk of adverse effects compared to other psychoactive drugs. This makes it a safer option for researchers and study participants. However, one limitation of using 2C-B in lab experiments is its potential for abuse and recreational use. This may affect the validity of the results obtained from studies using 2C-B.

Future Directions

There are several future directions for research on 2C-B. One area of interest is its potential use in the treatment of depression, anxiety, and PTSD. Further research is needed to determine the efficacy and safety of 2C-B in these conditions. Additionally, research is needed to understand the long-term effects of 2C-B use on the brain and body. Finally, more research is needed to understand the exact mechanism of action of 2C-B and its potential for developing new drugs with similar effects.

Synthesis Methods

The synthesis of 2C-B involves the condensation of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with piperonal in the presence of a reducing agent to yield 2C-B. The synthesis of 2C-B is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2C-B has shown potential therapeutic applications in various fields of scientific research. It has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 2C-B has a lower risk of adverse effects compared to other psychoactive drugs, making it a promising candidate for further research.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-4-16(5-3-1)8-11-22-12-9-17(10-13-22)21-18-6-7-19-20(14-18)24-15-23-19/h1-7,14,17,21H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIYXRYZYVWZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCO3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)piperidin-4-amine

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